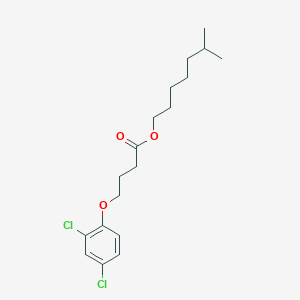

Ácido butanoico, 4-(2,4-diclorofenoxi)-, éster isooctílico

Descripción general

Descripción

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, is a compound that has been widely studied for its use in various applications, particularly in agriculture as a herbicide. It belongs to the family of chlorophenoxy acid herbicides, which are known for their effectiveness in controlling broadleaf weeds. The compound's significance lies in its selective herbicidal action, allowing for targeted weed control without harming desired crops.

Synthesis Analysis

The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, typically involves the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with isooctanol. A study by Yu-wen (2011) demonstrated an efficient synthesis method using molecular iodine as a catalyst, achieving high purity and yield of the product under optimal conditions, including a specific molar ratio of alcohol to acid and a controlled reaction time (Yu-wen, 2011).

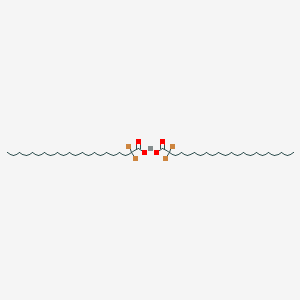

Molecular Structure Analysis

The molecular structure of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, has been characterized through various spectroscopic techniques. Studies on related chlorophenoxy compounds have provided insights into the electronic and structural properties, contributing to a better understanding of their activity and stability (Smith et al., 1989).

Chemical Reactions and Properties

The chemical behavior of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, in the environment and its interactions with other compounds are crucial for its application as a herbicide. Research has shown that esters of chlorophenoxyacetic acids undergo hydrolysis, influencing their percutaneous absorption and, consequently, their toxicity and environmental fate (Beydon et al., 2014).

Physical Properties Analysis

The physical properties of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, such as solubility, volatility, and stability, are important for its application and effectiveness as a herbicide. These properties determine the compound's behavior in agricultural settings, including its absorption by plants and its persistence in the soil.

Chemical Properties Analysis

The chemical properties, including the reactivity of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester with other substances, its degradation pathways, and its impact on soil microbial communities, are essential for assessing its environmental impact. Studies have shown that such compounds can affect soil microbial populations and community structure, highlighting the importance of understanding these interactions for sustainable agricultural practices (Zhang et al., 2010).

Aplicaciones Científicas De Investigación

Herbicida en la agricultura

El éster isooctílico del 2,4-DB es un herbicida selectivo de compuesto clorofenoxi con un punto de ebullición más alto, baja volatilidad y baja deriva, que se utiliza para controlar las malas hierbas de hoja ancha en una variedad de entornos, desde cultivos y céspedes hasta bosques .

Regulación del crecimiento de las plantas

Se ha descubierto que el compuesto regula las respuestas de macollamiento y fitohormonales endógenas en Triticum aestivum y Aegilops tauschii . Se ha observado que el herbicida auxínico éster isooctílico del 2,4-D afecta el crecimiento de los brotes de macollos en estas plantas .

Impacto en los microorganismos del suelo

La aplicación del compuesto puede provocar reducciones en las poblaciones de bacterias, hongos y actinomicetos del suelo .

4. Análisis de residuos en trigo y suelo Se han realizado estudios para analizar la disipación y los residuos del éster isooctílico del 2,4-D en trigo y suelo . El compuesto mostró una rápida tasa de disipación en plántulas de trigo o suelo, con una vida media de 1,0 a 3,0 días .

Uso en la protección de cultivos

El éster isooctílico del 2,4-DB se ha evaluado para su uso como herbicida en cebada de invierno y de primavera, trigo y avena, y en leguminosas (alfalfa y trébol) .

Estudio de las respuestas fitohormonales

La investigación ha demostrado que el éster isooctílico del 2,4-D afecta los niveles de ácido abscísico (ABA) y citocinina (CTK) en las plantas . Se cree que estas hormonas están relacionadas con la regulación del macollamiento por parte del compuesto .

Mecanismo De Acción

Target of Action

The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Mode of Action

2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .

Biochemical Pathways

The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .

Pharmacokinetics

The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .

Result of Action

The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .

Action Environment

The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.

Propiedades

IUPAC Name |

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZULGKMTDEQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1320-15-6 | |

| Record name | 2,4-DB-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)